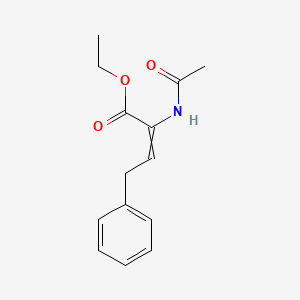
Ethyl 2-acetamido-4-phenylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetamido-4-phenylbut-2-enoate is a chemical compound with the molecular formula C14H17NO3. It is a derivative of β-enaminones, which are important intermediates in organic synthesis and pharmaceutical development . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-acetamido-4-phenylbut-2-enoate can be synthesized through the condensation of β-ketoesters with amides under catalytic conditions. One common method involves the use of diphenylammonium triflate as an organocatalyst, which facilitates the reaction under mild conditions, resulting in good to excellent yields . The reaction typically takes place at room temperature with stirring, and the product is obtained through separation and purification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, greener methods employing metal catalysts such as NaAuCl4, Zn(ClO4)2·6H2O, and Er(OTf)3 have been developed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-acetamido-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted enaminones or amides.
Aplicaciones Científicas De Investigación
Ethyl 2-acetamido-4-phenylbut-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocycles such as pyridines, indoles, and pyrroles.
Biology: Investigated for its potential as an anti-inflammatory and anti-cancer agent.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of Ethyl 2-acetamido-4-phenylbut-2-enoate involves its interaction with molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Ethyl 2-acetamido-4-phenylbut-2-enoate can be compared with other β-enaminones and related compounds:
Ethyl 4-phenylbut-2-enoate: Similar structure but lacks the acetamido group, which may affect its reactivity and applications.
Methyl 4-oxo-4-phenylbut-2-enoate: Contains a keto group instead of an acetamido group, leading to different chemical properties and uses.
Propiedades
Número CAS |
253327-95-6 |
|---|---|
Fórmula molecular |
C14H17NO3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
ethyl 2-acetamido-4-phenylbut-2-enoate |
InChI |
InChI=1S/C14H17NO3/c1-3-18-14(17)13(15-11(2)16)10-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,15,16) |
Clave InChI |
WFKDAKLNXMPVLY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CCC1=CC=CC=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


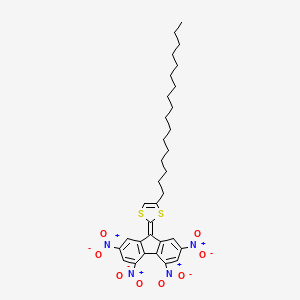

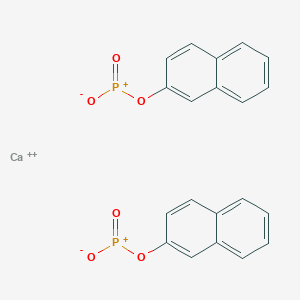
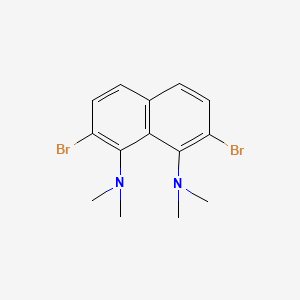
![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
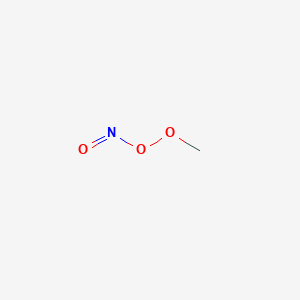
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
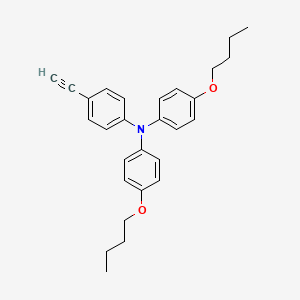
![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)
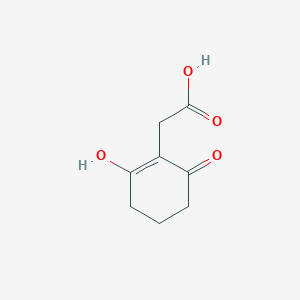
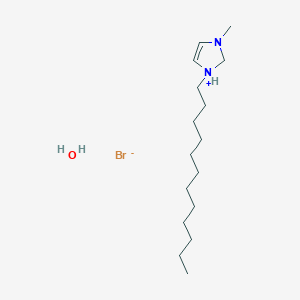

![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)
![Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol](/img/structure/B14242021.png)
